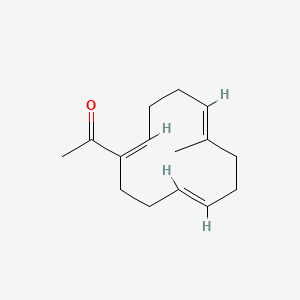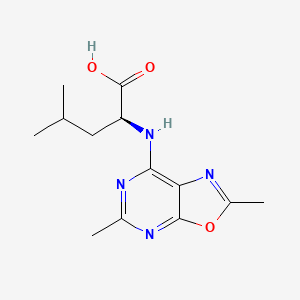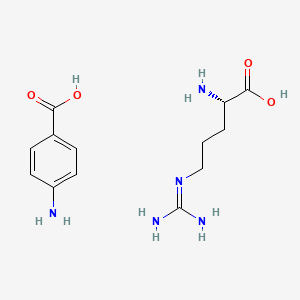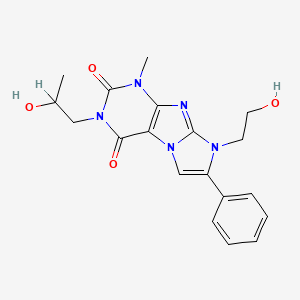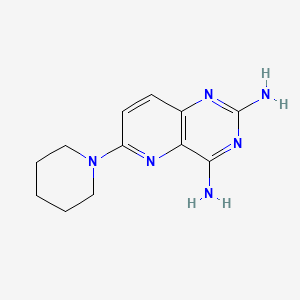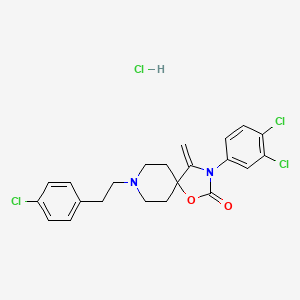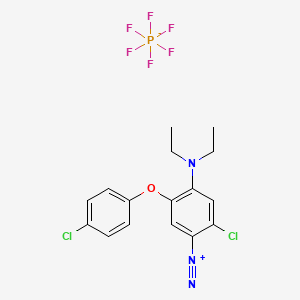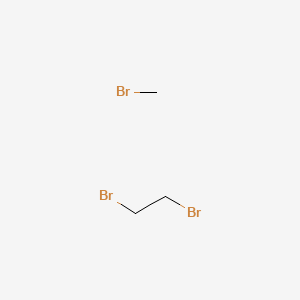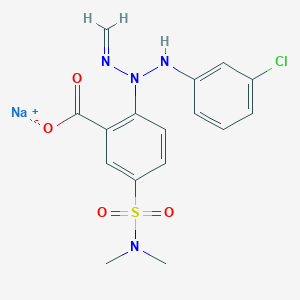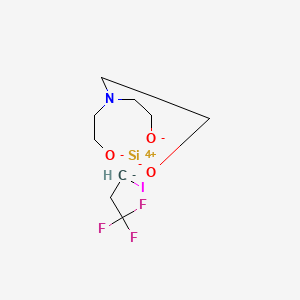
Asparaginyl-alanyl-glycyl-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asparaginyl-alanyl-glycyl-alanine is a tetrapeptide composed of the amino acids asparagine, alanine, glycine, and alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of asparaginyl-alanyl-glycyl-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents such as HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain using TFA.
Coupling of the next amino acid: in the sequence.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Asparaginyl-alanyl-glycyl-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidative modifications can occur at the amino acid side chains, particularly at the asparagine residue.
Cyclization: Formation of cyclic peptides through head-to-tail cyclization, often mediated by enzymes like asparaginyl endopeptidases.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions using proteases.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Cyclization: Enzymatic cyclization using asparaginyl endopeptidases under mild conditions.
Major Products:
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized amino acid residues.
Cyclization: Cyclic peptides with enhanced stability and bioactivity.
Wissenschaftliche Forschungsanwendungen
Asparaginyl-alanyl-glycyl-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of asparaginyl-alanyl-glycyl-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can act as a substrate for proteases, leading to its cleavage and subsequent biological effects. Additionally, it can participate in signaling pathways by binding to receptors and modulating cellular responses .
Vergleich Mit ähnlichen Verbindungen
- Glycyl-alanyl-glycyl-alanine
- Asparaginyl-glycyl-alanyl-alanine
- Alanyl-glycyl-alanyl-glycine
Comparison: Asparaginyl-alanyl-glycyl-alanine is unique due to the presence of asparagine, which can undergo specific modifications and interactions not seen in other similar peptides. This uniqueness makes it valuable for studying asparagine-specific reactions and applications .
Eigenschaften
CAS-Nummer |
84268-42-8 |
|---|---|
Molekularformel |
C12H21N5O6 |
Molekulargewicht |
331.33 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H21N5O6/c1-5(17-11(21)7(13)3-8(14)18)10(20)15-4-9(19)16-6(2)12(22)23/h5-7H,3-4,13H2,1-2H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23)/t5-,6-,7-/m0/s1 |
InChI-Schlüssel |
IAOXXKYIZHCAQJ-ACZMJKKPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



